BI 69A11

Melanoma AKT inhibitor Cellular EC50

BI 69A11 ((E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one; CAS 1233322-09-2; MW 425.87) is a small-molecule ATP-competitive inhibitor originally identified through in silico virtual docking against the AKT1 catalytic site. It inhibits AKT1 with an in vitro IC₅₀ of 2.3 μM and additionally suppresses the NF-κB pathway via inhibition of sphingosine kinase 1 (SPHK1; IC₅₀ = 1.4 μM), a mechanism absent in canonical AKT inhibitors such as GSK690693.

Molecular Formula C25H16ClN3O2
Molecular Weight 425.9 g/mol
Cat. No. B1229842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 69A11
Synonyms3-(3-(1H-benzo(d)imidazol-2-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one
BI 69A11
BI-69A11
Molecular FormulaC25H16ClN3O2
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
InChIInChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)
InChIKeySBOKKVUBLNZTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI 69A11: ATP-Competitive Dual AKT/NF-κB Pathway Inhibitor for Preclinical Oncology Research


BI 69A11 ((E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one; CAS 1233322-09-2; MW 425.87) is a small-molecule ATP-competitive inhibitor originally identified through in silico virtual docking against the AKT1 catalytic site [1]. It inhibits AKT1 with an in vitro IC₅₀ of 2.3 μM and additionally suppresses the NF-κB pathway via inhibition of sphingosine kinase 1 (SPHK1; IC₅₀ = 1.4 μM), a mechanism absent in canonical AKT inhibitors such as GSK690693 [2]. The compound has demonstrated oral activity and tumor regression in melanoma xenograft models [2][3], and is included in the Novartis Chemogenetic Library (NIBR MoA Box) [4].

Why AKT Inhibitor Class Substitution Cannot Replace BI 69A11 in Dual-Pathway Research Applications


Canonical ATP-competitive AKT inhibitors (e.g., GSK690693) and allosteric AKT inhibitors (e.g., MK-2206) achieve potent AKT isoform inhibition but do not recapitulate the NF-κB pathway suppression that defines BI 69A11's polypharmacology [1]. BI 69A11 inhibits NF-κB signaling through SPHK1 inhibition (IC₅₀ = 1.4 μM), an upstream mechanism not shared by GSK690693, MK-2206, or perifosine [1]. Substituting BI 69A11 with a single-pathway AKT inhibitor in experiments that require concomitant suppression of AKT and NF-κB—such as BRAF inhibitor-resistant melanoma or K-RAS-driven colorectal cancer models—would fail to reproduce the dual-pathway blockade and the resulting anti-tumor efficacy documented for BI 69A11 [1][2].

Quantitative Differentiation Evidence for BI 69A11 vs. Closest AKT Pathway Comparators


Cellular Growth Inhibition Potency: BI 69A11 vs. GSK690693 in Melanoma Cells (Direct Head-to-Head)

In UACC 903 human melanoma cells (PTEN-mutant, BRAF-mutant), BI 69A11 achieved a 46-fold greater cellular potency than the pan-AKT inhibitor GSK690693 in cell viability assays. BI 69A11 inhibited cell growth with an EC₅₀ of 1.8 μM, whereas GSK690693 required 83 μM to achieve the same effect [1]. This differential cannot be explained by AKT enzymatic potency alone—GSK690693 inhibits AKT1/2/3 with IC₅₀ values of 2/13/9 nM, far more potently than BI 69A11 (AKT1 IC₅₀ = 2.3 μM)—indicating that BI 69A11's superior cellular activity depends on its additional targets beyond AKT [1].

Melanoma AKT inhibitor Cellular EC50

NF-κB Pathway Inhibition: BI 69A11 Possesses Dual-Target Activity Absent in GSK690693 (Direct Head-to-Head)

In UACC 903 melanoma cells stimulated with TNF-α, BI 69A11 at 10 μM abrogated IKKα/β phosphorylation, IκB phosphorylation, and subsequent IκB degradation, thereby blocking NF-κB transcriptional activity [1]. In the same cellular context, GSK690693 failed to inhibit TNF-α-stimulated NF-κB activation, as demonstrated by unchanged IKKα/β and IκB phosphorylation status following GSK690693 treatment [1]. NF-κB luciferase reporter assays in MeWo cells confirmed that BI 69A11 inhibited TNF-α-induced NF-κB transcriptional activity in a dose-dependent manner (16-fold induction reduced by BI 69A11), whereas GSK690693 did not affect NF-κB reporter activity [1].

NF-κB signaling IKK phosphorylation TNF-α stimulation

SPHK1 Inhibition as Mechanism of NF-κB Suppression: A Differentiating Mode of Action Not Shared by Other AKT Inhibitors

BI 69A11 inhibits recombinant SPHK1 in vitro with an IC₅₀ of 1.4 μM, a value comparable to its AKT1 IC₅₀ of 2.3 μM, making SPHK1 a biochemically equipotent target [1][2]. SPHK1 inhibition was identified through a kinome-wide screen of 315 kinases, in which BI 69A11 also inhibited IKKα, IKKβ, CHK2, SPHK2, FES, and AURKB (AURKB IC₅₀ = 1.73 μM) but showed no activity (>100 μM) against Abl1, p38α, JNK, or PI3K [1]. The mechanistic link between SPHK1 inhibition and NF-κB suppression was functionally validated: exogenous sphingosine-1-phosphate (S1P, the product of SPHK1) rescued NF-κB transcriptional activity and partially restored cell viability in the presence of BI 69A11 [1]. None of the clinically studied AKT inhibitors (MK-2206, ipatasertib, capivasertib, GSK690693) are known to inhibit SPHK1 .

Sphingosine kinase 1 SPHK1 S1P kinase profiling

Retained Potency in BRAF Inhibitor-Resistant Melanoma: BI 69A11 Overcomes Acquired Resistance to SB-590885

In an isogenic pair of 451Lu melanoma cell lines differing only in their sensitivity to the BRAF inhibitor SB-590885, the parental 451Lu line exhibited an SB-590885 EC₅₀ of 670 nM, whereas the resistant derivative 451Lu-R3 showed a 9-fold rightward shift to EC₅₀ = 5.97 μM [1]. In contrast, BI 69A11 inhibited both lines with nearly identical potency: EC₅₀ = 1.73 μM for parental 451Lu and EC₅₀ = 1.38 μM for the resistant 451Lu-R3 line [1]. This demonstrates that mechanisms conferring BRAF inhibitor resistance (e.g., RTK upregulation, MAPK reactivation) do not cross-confer resistance to BI 69A11. Furthermore, combining BI 69A11 with SB-590885 produced additive growth inhibition in the parental line [1].

BRAF inhibitor resistance Melanoma 451Lu SB-590885

Synergistic Enhancement of mda-7/IL-24 Anti-Tumor Activity in K-RAS Mutant Colorectal Cancer: Combination IC₅₀ Reduction

In HT29 colorectal cancer cells (K-RAS wild-type), BI 69A11 as a single agent inhibited growth with an IC₅₀ of 2.540 ± 0.154 μM at 48 h. Combination with the tumor-suppressor gene therapy Ad.5/3-mda-7 (25 pfu/cell) reduced the BI 69A11 IC₅₀ to 0.644 ± 0.065 μM—a 3.9-fold sensitization [1]. In HCT116 cells (K-RAS G13D mutant), single-agent BI 69A11 IC₅₀ was 1.973 ± 0.111 μM, which decreased to 1.170 ± 0.107 μM upon combination with Ad.5/3-mda-7 [1]. In vivo, HT29 xenograft-bearing mice treated with the combination (BI 69A11 IP + Ad.5/3-mda-7 intratumoral) achieved a mean tumor volume of 86.2 ± 34.3 mm³ at day 25, compared to 187.3 ± 156.9 mm³ for BI 69A11 alone and 1,383.3 ± 143.4 mm³ for vector control—representing a 93.8% tumor volume reduction relative to control [1].

Colorectal cancer mda-7/IL-24 K-RAS Combination therapy

Oral Bioavailability and In Vivo Tumor Regression: Pharmacokinetic Profile Supporting Preclinical Oral Dosing Regimens

BI 69A11 administered orally at 100 mg/kg reduced UACC 903 and SW1 melanoma xenograft tumor size by over 2-fold compared to vehicle-treated controls, with treatment well tolerated and no significant alterations in body weight or blood chemistry [1]. Pharmacokinetic analysis following intraperitoneal dosing at 2.22 mg/kg revealed an AUC of 2,424 ng·hr/mL, a Cmax of approximately 1 μM, and a half-life exceeding 8 hours after intravenous administration (plasma clearance CLp = 17 mL/min/kg) [2]. Oral activity is notable given the compound's moderate in vitro biochemical potency (AKT1 IC₅₀ = 2.3 μM) and reflects the contribution of dual-pathway targeting to in vivo efficacy. The compound also inhibited melanoma development by 36–100% in the Nras(Q61K)::Ink4a−/− genetically engineered mouse model, depending on treatment initiation timing [2].

Oral bioavailability Pharmacokinetics Xenograft Melanoma

Evidence-Backed Research Application Scenarios for BI 69A11 Procurement and Experimental Use


Dual AKT/NF-κB Pathway Inhibition Studies in Melanoma, Including BRAF Inhibitor-Resistant Models

BI 69A11 is the tool compound of choice for experiments requiring simultaneous blockade of AKT and NF-κB signaling in melanoma. It achieves this through a unique dual mechanism—direct ATP-competitive AKT1 inhibition (IC₅₀ = 2.3 μM) and SPHK1 inhibition (IC₅₀ = 1.4 μM) upstream of NF-κB [1]. Critically, both BRAF inhibitor-sensitive (451Lu, EC₅₀ = 1.73 μM) and acquired-resistant (451Lu-R3, EC₅₀ = 1.38 μM) melanoma lines remain equally sensitive to BI 69A11, enabling experiments that dissect resistance mechanisms without the confounding cross-resistance seen with BRAF or MEK inhibitors [1]. GSK690693, despite superior biochemical AKT potency, fails to inhibit NF-κB and requires 46-fold higher concentrations for cellular growth inhibition, making BI 69A11 the empirically validated choice for dual-pathway pharmacology [1].

Chemo-Sensitization and Gene Therapy Combination Studies in K-RAS-Driven Colorectal Cancer

BI 69A11 uniquely sensitizes colorectal cancer cells to the tumor-suppressor gene therapy mda-7/IL-24 (Ad.5/3-mda-7), reducing the IC₅₀ by up to 3.9-fold in HT29 cells (from 2.54 μM to 0.644 μM) and achieving a 93.8% reduction in xenograft tumor volume when combined [2]. This synergy is functionally linked to BI 69A11-mediated AKT inhibition, which overcomes the diminished antitumor efficacy of Ad.5/3-mda-7 in K-RAS-expressing CRC lines [2]. Researchers procuring BI 69A11 for combination therapy studies can use established in vitro IC₅₀ benchmarks (HT29: 2.54 μM; HCT116: 1.97 μM; HCT15: 1.49 μM; SW480: 2.26 μM at 48 h) as reference points for experimental design [2].

Oral In Vivo Pharmacology in Melanoma Xenograft and Genetically Engineered Mouse Models

BI 69A11 is orally active, well tolerated at 100 mg/kg, and produces >2-fold tumor size reduction in both human (UACC 903) and mouse (SW1) melanoma xenografts [1]. Pharmacokinetic parameters—AUC = 2,424 ng·hr/mL, Cmax ≈ 1 μM (IP 2.22 mg/kg), t₁/₂ >8 h, CLp = 17 mL/min/kg—provide a quantitative framework for dosing regimen design [3]. The compound has also been validated in the Nras(Q61K)::Ink4a−/− genetically engineered mouse model, where it inhibited melanoma development by 36–100% depending on treatment timing [3]. For in vivo studies, researchers should note that BI 69A11 efficacy correlates with AKT activation status—PTEN-mutant tumors are more responsive than PTEN-wild-type counterparts [4].

SPHK1-Dependent NF-κB Signaling Research and Sphingolipid-AKT Crosstalk Studies

BI 69A11 is one of very few commercially available small molecules with validated dual SPHK1/AKT inhibitory activity. SPHK1 inhibition (IC₅₀ = 1.4 μM) was identified from a 315-kinase screen and functionally confirmed by S1P rescue experiments, in which exogenous S1P reversed NF-κB transcriptional suppression and partially restored cell viability [1]. This makes BI 69A11 a valuable chemical probe for studies investigating the role of sphingosine kinase 1 in NF-κB activation, the crosstalk between sphingolipid metabolism and PI3K/AKT survival signaling, and the therapeutic potential of combined SPHK1/AKT blockade in cancers where both pathways are co-activated [1]. Critically, no other AKT inhibitor tool compound (including MK-2206, GSK690693, ipatasertib, or capivasertib) has been reported to inhibit SPHK1, making BI 69A11 the sole procurement option for this experimental paradigm .

Quote Request

Request a Quote for BI 69A11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.